molecular formula C5H2BrIOS B6217170 5-bromo-3-iodothiophene-2-carbaldehyde CAS No. 2763779-59-3

5-bromo-3-iodothiophene-2-carbaldehyde

Cat. No.: B6217170
CAS No.: 2763779-59-3
M. Wt: 316.9
InChI Key:
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Description

5-bromo-3-iodothiophene-2-carbaldehyde is a heterocyclic compound that contains both bromine and iodine substituents on a thiophene ring, with an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-iodothiophene-2-carbaldehyde typically involves the halogenation of thiophene derivatives followed by formylation. One common method includes the bromination of 3-iodothiophene, followed by a Vilsmeier-Haack reaction to introduce the aldehyde group at the 2-position. The reaction conditions often involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling halogenated compounds.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-iodothiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents like sodium borohydride (Na

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-iodothiophene-2-carbaldehyde involves the bromination and iodination of thiophene-2-carbaldehyde.", "Starting Materials": [ "Thiophene-2-carbaldehyde", "Bromine", "Iodine", "Sodium iodide", "Sodium bromide", "Acetic acid", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of Thiophene-2-carbaldehyde", "Thiophene-2-carbaldehyde is dissolved in acetic acid and bromine is added dropwise to the solution at 0°C. The reaction mixture is stirred for 2 hours at room temperature and then poured into ice-cold water. The resulting solid is filtered and washed with water to obtain 5-bromo-2-thiophenecarbaldehyde.", "Step 2: Iodination of 5-bromo-2-thiophenecarbaldehyde", "5-bromo-2-thiophenecarbaldehyde is dissolved in acetic acid and iodine and sodium iodide are added to the solution. The reaction mixture is stirred for 2 hours at room temperature and then poured into ice-cold water. The resulting solid is filtered and washed with water to obtain 5-bromo-3-iodothiophene-2-carbaldehyde.", "Step 3: Purification of 5-bromo-3-iodothiophene-2-carbaldehyde", "5-bromo-3-iodothiophene-2-carbaldehyde is dissolved in sulfuric acid and hydrogen peroxide is added to the solution. The reaction mixture is stirred for 1 hour at room temperature and then poured into ice-cold water. The resulting solid is filtered and washed with water to obtain the final product." ] }

CAS No.

2763779-59-3

Molecular Formula

C5H2BrIOS

Molecular Weight

316.9

Purity

95

Origin of Product

United States

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